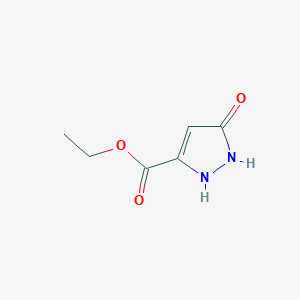

ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-1,2-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCPAXRNQIOISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511405 | |

| Record name | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-33-9, 85230-37-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-5-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRAZOLE-3-CARBOXYLIC ACID, 2,5-DIHYDRO-5-OXO-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SIH379M21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ethyl 5-hydroxy-1H-pyrazole-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique structural features, including a reactive pyrazole core, a hydroxyl group capable of tautomerism, and an ethyl ester moiety, endow it with a rich and complex chemical profile. This guide provides a comprehensive exploration of its synthesis, structural characteristics, spectroscopic signature, and chemical reactivity. We delve into the causality behind its properties, offering field-proven insights and detailed experimental protocols to empower researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The success of blockbuster drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) underscores the therapeutic potential of the pyrazole core.[6]

This compound (EHPC) is a particularly valuable derivative. Its multifunctionality makes it an ideal intermediate for creating diverse molecular libraries, enabling the exploration of structure-activity relationships in drug discovery programs.[5][7] Understanding its fundamental chemical properties is therefore critical for its effective utilization in the synthesis of novel therapeutic agents and functional materials.[1]

Molecular Structure and Tautomerism

The chemical identity of EHPC is not defined by a single structure but by a dynamic equilibrium between several tautomeric forms. This phenomenon is a defining characteristic of hydroxypyrazoles and governs their reactivity.[8][9]

Theoretically, EHPC can exist in multiple forms, primarily the hydroxy-pyrazole (enol) form and the pyrazolin-5-one (keto) forms.[8][10] Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR) and X-ray crystallography on analogous compounds, indicates that the specific tautomer that predominates is highly dependent on the physical state (solid vs. solution) and the nature of the solvent.[8][11][12] For instance, studies on similar methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have confirmed that the hydroxy (enol) form is predominant in DMSO solution and is the form that crystallizes from ethanol.[8] This preference is often attributed to the stability conferred by the aromaticity of the pyrazole ring in the enol form.

Below is a diagram illustrating the principal tautomeric equilibrium.

Synthesis and Experimental Protocols

The construction of the EHPC scaffold is most commonly achieved via a cyclocondensation reaction. A prevalent and efficient method involves the reaction of a hydrazine with a malonate derivative. A related synthesis uses the reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) to produce the corresponding methyl ester.[8]

Conceptual Synthesis Workflow

The underlying logic of the synthesis involves forming the pyrazole ring by reacting a dinucleophile (hydrazine) with a dielectrophile (a malonate or acetylenedicarboxylate derivative). The hydrazine provides the N-N backbone of the ring, while the three-carbon component is supplied by the other reactant.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for synthesizing analogous pyrazole carboxylates.[8][13][14]

Objective: To synthesize this compound.

Materials:

-

Diethyl acetylenedicarboxylate (DEADC)

-

Hydrazine hydrate (85% solution)

-

Ethanol, absolute

-

Toluene

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a 1:1 solvent mixture of toluene and DCM (e.g., 50 mL of each).

-

Addition of Reactants: To the solvent, add diethyl acetylenedicarboxylate (1 equivalent). Begin stirring and then add hydrazine hydrate (1 equivalent) dropwise at room temperature. Causality Note: The dropwise addition helps to control the initial exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Evaporate the solvents under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid is typically isolated by precipitation. Trituration with a non-polar solvent like hexane can aid in solidification.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure product as a white crystalline solid.[7][8]

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of synthesized EHPC.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₈N₂O₃ | [15] |

| Molecular Weight | 156.14 g/mol | [16] |

| Appearance | White crystalline solid | [7] |

| Solubility | Soluble in common organic solvents like DMSO and alcohols | [7] |

| CAS Number | 85230-37-1 | [16] |

Table 2: Spectroscopic Data Summary

The following data are based on typical values for closely related 5-hydroxypyrazole structures.[8][12]

| Technique | Characteristic Peaks / Signals | Interpretation |

| ¹H NMR | δ 11.0-12.5 (s, 1H), δ ~9.5 (br s, 1H), δ ~5.9 (s, 1H), δ 4.2 (q, 2H), δ 1.3 (t, 3H) | -OH proton, NH proton, Pyrazole CH at C4, -OCH₂ CH₃, -OCH₂CH₃ |

| ¹³C NMR | δ ~165, δ ~160, δ ~130, δ ~95, δ ~60, δ ~14 | Ester C =O, Pyrazole C -OH (C5), Pyrazole C -COOEt (C3), Pyrazole C H (C4), -OC H₂CH₃, -OCH₂C H₃ |

| FT-IR (cm⁻¹) | ~3200 (br), ~3000, ~1720, ~1650, ~1250 | O-H / N-H stretch, C-H stretch, Ester C=O stretch, Ring C=O (keto tautomer), C-O stretch |

| Mass Spec (EI) | m/z 156 (M⁺) | Molecular ion peak corresponding to C₆H₈N₂O₃ |

Expert Insight: In ¹H NMR, the signals for the OH and NH protons are often broad and their chemical shifts are highly dependent on solvent and concentration. The sharp singlet around 5.9 ppm is a key diagnostic signal for the proton at the C4 position of the pyrazole ring.[8]

Chemical Reactivity and Synthetic Utility

The reactivity of EHPC is dictated by its three primary functional domains: the pyrazole ring (specifically the N1-H and C4-H), the C5-hydroxyl group, and the C3-ethyl ester.

-

N-H Acidity and N-Alkylation/Acylation: The proton on the N1 nitrogen is acidic and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile, facilitating reactions with various electrophiles (e.g., alkyl halides, acyl chlorides) to yield N1-substituted derivatives.[17] This is a cornerstone reaction for modifying the pyrazole core.

-

O-H Acidity and O-Alkylation/Acylation: The hydroxyl group at C5 is also acidic. Its reactivity is in competition with the N1-H. The regioselectivity (N- vs. O-alkylation) can often be controlled by judicious choice of base, solvent, and electrophile, a critical consideration in synthetic design.

-

Ester Group Transformations: The ethyl ester at the C3 position is susceptible to standard ester chemistry. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

-

Electrophilic Aromatic Substitution: The pyrazole ring is considered electron-rich and aromatic, making it amenable to electrophilic substitution. The C4 position is the most activated site for such reactions (e.g., halogenation, nitration) due to the directing effects of the two nitrogen atoms.[3][4]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of high-value compounds. Its properties are defined by a delicate interplay of aromaticity, tautomerism, and the reactivity of its multiple functional groups. A thorough understanding of its synthesis, spectroscopic behavior, and reaction pathways, as detailed in this guide, is paramount for any scientist seeking to leverage its synthetic potential in the pursuit of novel drugs and advanced materials.

References

-

Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024-07-07). IJNRD. [Link]

-

This compound. (2024-04-09). ChemBK. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022-07-25). PubMed Central. [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). Arkivoc. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2. (n.d.). PubChem. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (n.d.). Beilstein Journals. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

This compound (C6H8N2O3). (n.d.). PubChemLite. [Link]

-

Ethyl 5-formyl-1H-pyrazole-3-carboxylate | C7H8N2O3. (n.d.). PubChem. [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018-05-16). SIELC Technologies. [Link]

-

Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com. [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). NIH. [Link]

-

ethyl azodicarboxylate. (n.d.). Organic Syntheses Procedure. [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2025-08-07). [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Acetylenedicarboxylic acid, dimethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (2013-07-11). [Link]

-

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. (n.d.). 小分子,大梦想. [Link]

-

ethyl azodicarboxylate. (n.d.). Organic Syntheses Procedure. [Link]

-

Carbazic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. (n.d.). ResearchGate. [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. PubChemLite - this compound (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. ijnrd.org [ijnrd.org]

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers not just a series of procedures, but a strategic and logical approach to confirming the molecular identity of this important heterocyclic compound. We will delve into the critical role of tautomerism and explore the nuances of various spectroscopic techniques, providing both theoretical grounding and practical, field-tested insights.

Introduction: The Significance of Pyrazoles and the Analytical Challenge

Pyrazoles are a class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and dyes. Their biological activity is intimately linked to their molecular structure, including the substitution patterns on the pyrazole ring. This compound is a key building block in organic synthesis, its utility underscored by the reactive sites within its structure.

The primary analytical challenge in the characterization of 5-hydroxypyrazoles is the phenomenon of tautomerism. These molecules can exist in equilibrium between several forms, primarily the 5-hydroxy (enol-like), the pyrazolin-5-one (keto-like), and a zwitterionic form. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent used for analysis. A thorough structure elucidation, therefore, requires not only the confirmation of the covalent framework but also an understanding of its most stable form under the conditions of analysis.

A Multi-faceted Approach to Structure Confirmation

A definitive structure elucidation of this compound necessitates a synergistic application of multiple analytical techniques. This guide will focus on the "gold standard" methods for organic compound characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: The integrated analytical workflow for structure elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Connectivity

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for an unambiguous assignment of all atoms and to probe the tautomeric state.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show signals for the ethyl group protons, a proton on the pyrazole ring, and exchangeable protons (N-H and O-H).

A published ¹H NMR spectrum for the tautomer, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, in DMSO-d6 provides the following data: δ 12.75 (broad singlet, 1H), 5.91 (broad singlet, 1H), 4.24 (quartet, J = 7 Hz, 2H), 1.27 (triplet, J = 7 Hz, 3H)[1]. The broad singlets at 12.75 ppm and 5.91 ppm are indicative of exchangeable protons, likely the N-H and the proton at the C4 position, respectively. The quartet and triplet are characteristic of the ethyl ester group.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.75 | br s | 1H | N-H |

| ~11.0 | br s | 1H | O-H |

| ~5.91 | s | 1H | C4-H |

| 4.24 | q | 2H | -OCH₂CH₃ |

| 1.27 | t | 3H | -OCH₂CH₃ |

Note: The chemical shift of the O-H proton is highly dependent on concentration and temperature and may not always be observed.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (ester) |

| ~155 | C5-OH |

| ~140 | C3 |

| ~90 | C4 |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: These are predicted chemical shifts based on data from analogous compounds and chemical shift prediction software.

2D NMR Spectroscopy: Unraveling Complex Connectivity

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For our target molecule, a cross-peak would be expected between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would confirm the assignments of the C4-H, the -OCH₂-, and the -CH₃ signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the C4-H proton should show a correlation to the C3 and C5 carbons, as well as the ester carbonyl carbon.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

Part 2: Mass Spectrometry - Determining the Molecular Mass and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₆H₈N₂O₃), the expected exact mass would be approximately 156.0535 g/mol .

Fragmentation Pattern

Electron ionization (EI) mass spectrometry typically causes fragmentation of the molecule. The analysis of these fragments can provide clues about the molecule's structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 111 | [M - OCH₂CH₃]⁺ |

| 83 | [M - COOCH₂CH₃]⁺ |

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A reversed-phase C18 column is typically used.

-

Mass Analysis: Acquire mass spectra using an electrospray ionization (ESI) source in both positive and negative ion modes.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds. The FT-IR data for the analogous methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows peaks at 3204 cm⁻¹ for OH stretching and 1728 cm⁻¹ for the ester carbonyl[2].

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H and N-H stretching |

| ~1730 | C=O stretching (ester) |

| ~1620 | C=C and C=N stretching (pyrazole ring) |

| ~1250 | C-O stretching (ester) |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion: A Cohesive Structural Narrative

The structure elucidation of this compound is a process of assembling a molecular puzzle. Each spectroscopic technique provides a unique piece of information, and it is the convergence of this data that leads to an unambiguous structure assignment. The ¹H and ¹³C NMR data, supported by 2D correlation experiments, establish the carbon-hydrogen framework and provide strong evidence for the predominant tautomeric form in solution. High-resolution mass spectrometry confirms the molecular formula, and the fragmentation pattern is consistent with the proposed structure. Finally, infrared spectroscopy provides confirmatory evidence for the presence of key functional groups.

This multi-technique approach, grounded in a solid understanding of the underlying chemical principles, ensures the scientific rigor required in research and development. The methodologies and data interpretation strategies outlined in this guide provide a robust framework for the successful characterization of not only this compound but also a wide range of other novel chemical entities.

References

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

Synthonix. This compound. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

CAS Number: 85230-37-1

This guide provides a comprehensive technical overview of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, a key heterocyclic building block for professionals in chemical research, drug discovery, and materials science. We will delve into its synthesis, structural characterization, pivotal chemical properties, and applications, with a focus on the scientific principles and practical insights that underpin its utility.

Introduction and Strategic Importance

This compound is a member of the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its significance lies in its versatile chemical handles—the ester, the hydroxyl group (which exists in tautomeric equilibrium with a keto form), and the reactive sites on the pyrazole ring itself. These features allow for a diverse range of chemical modifications, making it an invaluable intermediate for constructing more complex molecular architectures.

This compound is a stable, white crystalline solid, generally soluble in common organic solvents.[3] Its primary utility is as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]

Synthesis and Mechanistic Insight

The synthesis of this compound can be achieved through several reliable methods. The most common and efficient laboratory-scale preparations involve the condensation of a hydrazine with a β-keto ester or a related dicarbonyl compound.

Principle of Synthesis: The Knorr Pyrazole Synthesis and its Variants

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine is a classic and robust reaction in heterocyclic chemistry. In the context of our target molecule, the reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by a cyclization and dehydration cascade.

A highly relevant and illustrative synthesis is the reaction between diethyl acetylenedicarboxylate (DEAD) or a similar 1,3-dielectrophile and hydrazine hydrate.

Experimental Protocol: A Validated Approach

This protocol is based on established methods for the synthesis of closely related 5-hydroxypyrazole-3-carboxylates and provides a reliable pathway to the target compound.[4]

Materials:

-

Diethyl acetylenedicarboxylate (DEAD)

-

Hydrazine hydrate

-

Ethanol, absolute

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetylenedicarboxylate (1 equivalent) in absolute ethanol (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and acidify to pH 3-4 with dilute hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a white solid.

-

Dry the purified product under vacuum.

Rationale: The use of ethanol as a solvent facilitates the reaction between the polar hydrazine and the less polar diester. The initial cooling controls the exothermicity of the reaction. The final acidic workup ensures the protonation of any carboxylate salts and promotes the precipitation of the product, which is typically less soluble in acidic water.

Reaction Mechanism

The reaction proceeds through a well-understood mechanism involving nucleophilic addition and cyclization.

Caption: Synthesis of this compound.

Structural Characterization and Tautomerism

The structural elucidation of this compound is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose. A key feature of this molecule is its existence in tautomeric forms.

Tautomerism: The Hydroxy-Keto Equilibrium

5-Hydroxypyrazoles exist in a dynamic equilibrium with their 5-pyrazolone tautomers. In the case of the title compound, this involves the 5-hydroxy-1H-pyrazole form and the 5-oxo-4,5-dihydro-1H-pyrazole form. The predominant tautomer can depend on the solvent, temperature, and pH.[4] Spectroscopic data, particularly NMR, will reflect the presence of one or both of these forms. In many common NMR solvents like DMSO-d6, the hydroxy form is often observed to be predominant.

Caption: Tautomeric equilibrium of the pyrazole core.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

| Technique | Expected Features |

| ¹H NMR | (400 MHz, DMSO-d6) δ: ~1.25 (t, 3H, -CH₃), ~4.20 (q, 2H, -OCH₂-), ~5.90 (s, 1H, pyrazole C4-H), ~11.0-12.0 (br s, 1H, -OH), ~13.0 (br s, 1H, pyrazole N-H). The broad signals for the OH and NH protons are due to exchange and hydrogen bonding.[5] |

| ¹³C NMR | (100 MHz, DMSO-d6) δ: ~14.5 (-CH₃), ~60.0 (-OCH₂-), ~90.0 (pyrazole C4), ~140.0 (pyrazole C3), ~158.0 (pyrazole C5-OH), ~162.0 (C=O, ester). |

| IR (KBr) | ν (cm⁻¹): ~3400-3200 (O-H and N-H stretching), ~1720-1700 (C=O stretching of the ester), ~1620 (C=N stretching of the pyrazole ring), ~1250 (C-O stretching). |

| MS (EI) | m/z: 156 (M⁺), reflecting the molecular weight of the compound. Common fragmentation patterns would involve the loss of the ethoxy group (-45) or the entire ester group. |

Applications in Drug Discovery and Development

The pyrazole core is a cornerstone in modern medicinal chemistry, and this compound serves as a versatile starting point for accessing novel therapeutics.

Scaffold for Bioactive Molecules

The ester and hydroxyl functionalities of the title compound are readily derivatized. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides. The hydroxyl group can be alkylated or acylated to introduce various substituents. The pyrazole ring itself can undergo N-alkylation or N-arylation.

This chemical versatility has been exploited to synthesize compounds with a wide range of biological activities, including:

-

Antimicrobial agents: The pyrazole nucleus is found in numerous compounds with antibacterial and antifungal properties.[4]

-

Anticancer agents: Many pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5]

-

Enzyme inhibitors: The pyrazole scaffold is adept at forming key interactions within the active sites of enzymes. For instance, derivatives of hydroxypyrazoles have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the life cycle of the malaria parasite.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The pyrazole ring, with its hydrogen bond donor and acceptor capabilities, is an ideal scaffold for this purpose. This compound can be elaborated into more complex structures that target specific kinases by growing vectors from its reactive sites to interact with different pockets of the enzyme.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the life sciences and beyond. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its versatile reactivity make it a cornerstone for the development of novel pharmaceuticals and other functional molecules. A thorough understanding of its chemistry, as outlined in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.

References

-

This compound - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 11, 2026, from a paper by Chen, X., et al., published in Synthesis, 2008, 21, 3478.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Retrieved January 11, 2026, from a supplementary information document from a Royal Society of Chemistry journal.

- Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)

- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2011).

- Vah, L., Medved, T., Grošelj, U., Klemenčič, M., Podlipnik, Č., Štefane, B., Wagger, J., Novinec, M., & Svete, J. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785.

-

This compound. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]

- Ok, S., Şen, E., & Kasımoğulları, R. (2013).

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(5), 1083.

-

Ethyl 5-formyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.

- Kumar, A., & Siddiqui, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2015.

Sources

- 1. Ethyl pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 4. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate(85230-37-1) 1H NMR [m.chemicalbook.com]

- 5. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-Hydroxypyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The tautomeric nature of 5-hydroxypyrazole derivatives is a critical, yet often complex, aspect of their chemistry that profoundly influences their physicochemical properties, reactivity, and, ultimately, their efficacy and safety as therapeutic agents. This in-depth guide provides a comprehensive exploration of the tautomeric equilibria in these valuable heterocyclic scaffolds. We will delve into the structural nuances of the predominant tautomeric forms, the key factors governing their interconversion, and the state-of-the-art analytical and computational methodologies employed to characterize and quantify these dynamic systems. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the challenges and leverage the opportunities presented by the tautomerism of 5-hydroxypyrazole derivatives in modern drug discovery.

The Dynamic Landscape of 5-Hydroxypyrazole Tautomerism

5-Hydroxypyrazole derivatives are not static entities but exist as a dynamic equilibrium of two or more interconverting isomers known as tautomers. This phenomenon, known as tautomerism, involves the migration of a proton, typically accompanied by a shift in double bonds. For 5-hydroxypyrazole derivatives, three principal tautomeric forms are of primary interest: the OH-form (A) , the NH-form (B) , and the CH-form (C) , also referred to as the keto form.[1][2][3] The predominance of any single tautomer, or the ratio of the mixture, is delicately balanced by a confluence of structural and environmental factors.[4]

Caption: Prototropic tautomerism in 5-hydroxypyrazole derivatives.

Understanding and controlling this tautomeric equilibrium is paramount in drug development for several key reasons:

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to differential binding affinities for biological targets.

-

Physicochemical Properties: Tautomerism significantly impacts crucial drug-like properties such as solubility, lipophilicity (logP), and pKa.

-

Metabolic Stability: The metabolic fate of a drug can be influenced by the predominant tautomeric form, affecting its half-life and potential for generating active or toxic metabolites.

-

Intellectual Property: The specific tautomeric form of a compound can be a key element in patent claims, making its characterization essential for protecting intellectual property.

Factors Governing Tautomeric Equilibrium

The delicate balance between the OH, NH, and CH tautomers is dictated by a combination of intrinsic molecular features and the surrounding chemical environment. A thorough understanding of these factors is crucial for predicting and manipulating the tautomeric landscape.

The Profound Influence of the Solvent

The polarity of the solvent is one of the most significant external factors influencing tautomeric equilibrium.[4] Generally, an increase in solvent polarity tends to favor the more polar tautomer.[1]

-

Non-polar Solvents: In non-polar environments, such as chloroform (CDCl₃) or toluene, the less polar OH-form (A) or CH-form (C) often predominates.[1][5]

-

Polar Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (DMSO), a mixture of tautomers is often observed, with the relative populations depending on the specific substitution pattern of the pyrazole ring.[1][5]

-

Polar Protic Solvents: In polar protic solvents such as methanol or water, the more polar NH-form (B) tends to be favored due to its ability to form strong hydrogen bonds with the solvent molecules.[1][2]

Expert Insight: The choice of solvent for biological assays is critical. A compound that exists predominantly as the desired tautomer in a non-polar solvent used for initial screening may shift to a less active form in the aqueous environment of a biological system. Therefore, characterizing tautomerism in physiologically relevant media is essential.

The Role of Substituents

The nature and position of substituents on the pyrazole ring play a pivotal role in determining the relative stability of the tautomers.

-

Electron-donating groups (EDGs): Substituents like amino (NH₂) or hydroxyl (OH) groups, when attached to the pyrazole ring, can stabilize the OH-form through resonance effects.[6]

-

Electron-withdrawing groups (EWGs): Conversely, electron-withdrawing groups such as nitro (NO₂) or cyano (CN) can favor the NH-form or CH-form .

-

Steric Effects: Bulky substituents can sterically hinder the formation of certain tautomers or influence the planarity of the ring system, thereby shifting the equilibrium.

The Impact of pH and Temperature

The pH of the medium can significantly alter the tautomeric equilibrium, particularly for compounds with ionizable groups. Protonation or deprotonation of the pyrazole ring or its substituents can favor one tautomeric form over another. Temperature can also influence the equilibrium, although its effects are generally less pronounced than those of solvent and substituents. According to thermodynamic principles, an increase in temperature will favor the formation of the higher-energy tautomer.[4]

Analytical and Computational Toolkit for Tautomer Elucidation

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the unambiguous characterization of the tautomeric state of 5-hydroxypyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[7][8] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, it is possible to identify and quantify the different tautomers present in a sample.[9][10]

Table 1: Characteristic NMR Signatures of 5-Hydroxypyrazole Tautomers

| Tautomer | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Key Observations |

| OH-Form (A) | Aromatic CH proton signals. A broad OH proton signal. | Aromatic carbon signals. | Characterized by the presence of a distinct OH proton signal and aromatic signals for the pyrazole ring protons. |

| NH-Form (B) | A broad NH proton signal. Olefinic CH proton signal. | Carbonyl carbon signal (~160-180 ppm). Olefinic carbon signals. | The presence of a carbonyl carbon signal is a strong indicator of the NH-form. |

| CH-Form (C) | Aliphatic CH₂ proton signals. | Aliphatic CH₂ carbon signal (~40-60 ppm). Carbonyl carbon signal. | The appearance of aliphatic proton and carbon signals is characteristic of the CH-form.[5] |

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the 5-hydroxypyrazole derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) to a concentration of approximately 5-10 mg/mL.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Data Acquisition: Use a standard single-pulse experiment. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and accurate integration.

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Signal Assignment: Identify the characteristic signals for each tautomer based on their chemical shifts and multiplicities.

-

Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

Causality in Protocol Design: The choice of a high-field NMR spectrometer is crucial for resolving potentially overlapping signals from different tautomers. The use of a long relaxation delay is a critical step to ensure that the signal intensities are directly proportional to the number of protons, which is the foundation for accurate quantification.

X-Ray Crystallography: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[9][11][12] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, leaving no ambiguity about the molecular structure.

Expert Insight: It is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution. Crystal packing forces can selectively stabilize one tautomer over others. Therefore, combining X-ray crystallography with solution-state NMR studies provides a more complete picture of the tautomeric behavior of a compound.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can be a useful complementary technique for studying tautomerism.[3][13] Different tautomers often exhibit distinct absorption maxima (λ_max) due to differences in their electronic structures and conjugation. By monitoring changes in the UV-Vis spectrum as a function of solvent, pH, or temperature, it is possible to infer shifts in the tautomeric equilibrium.

Computational Chemistry: A Predictive and Mechanistic Tool

Density Functional Theory (DFT) calculations have emerged as a powerful tool for predicting the relative stabilities of tautomers and for gaining insights into the mechanisms of their interconversion.[14][15] By calculating the Gibbs free energies of the different tautomers in the gas phase and in various solvents (using continuum solvation models like PCM), it is possible to predict the predominant tautomer under different conditions.[1][16]

Caption: A comprehensive workflow for the study of tautomerism.

Conclusion and Future Perspectives

The tautomerism of 5-hydroxypyrazole derivatives is a multifaceted phenomenon with profound implications for drug discovery and development. A comprehensive understanding of the factors that govern tautomeric equilibria and the application of a robust analytical and computational toolkit are essential for rationally designing and optimizing drug candidates based on this privileged scaffold. As our ability to predict and control tautomerism improves, so too will our capacity to develop safer and more effective medicines. The insights and methodologies presented in this guide provide a solid foundation for navigating the complexities of 5-hydroxypyrazole tautomerism and for unlocking the full therapeutic potential of this important class of compounds.

References

-

The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. Ingenta Connect. [Link]

-

Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Taylor & Francis Online. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2. [Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]

-

Tautomeric Forms Study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, Structure, and Cytotoxic Activity of Their Complexes With palladium(II) Ions. PubMed. [Link]

-

Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Ewha Womans University. [Link]

-

Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. PMC - NIH. [Link]

-

Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole - Fingerprint. Ewha Womans University. [Link]

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH. [Link]

-

3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC - NIH. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]

-

UV-VIS, 1H NMR, and 13C NMR Spectra Simulation. Bio-protocol. [Link]

-

Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with DFT Approach | Request PDF. ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH. [Link]

-

Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. RSC Publishing. [Link]

-

Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. [Link]

-

Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water | Request PDF. ResearchGate. [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Semantic Scholar. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 13. 2.3.2. UV-VIS, 1H NMR, and 13C NMR Spectra Simulation [bio-protocol.org]

- 14. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]

- 15. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Pyrazole Compounds

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1] Unraveling the precise structure of novel pyrazole derivatives is paramount for understanding their function and optimizing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and indispensable tool for the comprehensive structural elucidation of these heterocyclic systems. This guide provides an in-depth exploration of the principles and practical applications of ¹H and ¹³C NMR for the analysis of pyrazole compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of chemical shifts, coupling constants, the profound impact of tautomerism, and the strategic application of two-dimensional (2D) NMR techniques for unambiguous spectral assignment.

Fundamental Principles of Pyrazole NMR

The aromatic 5-membered ring of pyrazole presents a unique electronic environment that gives rise to characteristic NMR signatures. Understanding these fundamentals is the first step toward proficient spectral interpretation.

¹H NMR Spectroscopy of the Pyrazole Ring

The unsubstituted pyrazole ring exhibits a distinct set of proton signals. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring current.

-

H4 Proton: The proton at the C4 position typically resonates as a triplet in the range of δ 6.3-6.4 ppm .[2]

-

H3 and H5 Protons: The protons at the C3 and C5 positions are chemically equivalent in unsubstituted pyrazole due to rapid tautomeric exchange and appear as a doublet around δ 7.6 ppm .[2]

The N-H proton of the pyrazole ring often presents a challenge in ¹H NMR. Its signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to proton exchange and hydrogen bonding. In many cases, especially in protic solvents like D₂O or CD₃OD, the N-H proton signal may not be observed at all due to rapid exchange with the solvent's deuterium.[3]

¹³C NMR Spectroscopy of the Pyrazole Ring

The carbon signals of the pyrazole ring also appear in predictable regions of the ¹³C NMR spectrum.

-

C4 Carbon: The C4 carbon typically resonates at approximately δ 105 ppm .

-

C3 and C5 Carbons: In the parent pyrazole, due to tautomerism, the C3 and C5 carbons are equivalent and resonate around δ 134-135 ppm .[4]

The Critical Role of Tautomerism in Pyrazole NMR

For N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions, the phenomenon of annular tautomerism plays a pivotal role in their NMR spectra. This involves the migration of the N-H proton between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms.

The rate of this exchange significantly impacts the appearance of the NMR spectrum.

-

Fast Exchange: At room temperature, the proton exchange is often rapid on the NMR timescale. This results in averaged signals for the C3 and C5 positions and their attached protons, often leading to broadened peaks.[3][5]

-

Slow Exchange: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down. This allows for the resolution of separate signals for each tautomer, enabling the determination of their relative concentrations.[3][6]

The position of the tautomeric equilibrium is influenced by the electronic nature of the substituents at the C3 and C5 positions.[7][8] Electron-donating groups tend to favor the tautomer where the substituent is at the C5 position, while electron-withdrawing groups favor the tautomer with the substituent at the C3 position.

Experimental Protocols for Pyrazole NMR Analysis

Acquiring high-quality NMR data is fundamental for accurate structural elucidation. The following protocols provide a step-by-step guide for sample preparation and data acquisition.

Sample Preparation

-

Compound Purity: Ensure the pyrazole compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. The choice of solvent can significantly influence the chemical shifts, particularly for the N-H proton.[3][9]

-

Aprotic Solvents (CDCl₃, Acetone-d₆, DMSO-d₆): Generally preferred for observing the N-H proton and for studies involving hydrogen bonding. Ensure the solvent is dry to minimize exchange with water.[3]

-

Protic Solvents (D₂O, CD₃OD): The N-H proton will exchange with the solvent's deuterium and will not be visible.

-

-

Concentration: Prepare a solution with a concentration typically ranging from 5-20 mg in 0.5-0.7 mL of deuterated solvent. For less sensitive experiments like ¹³C NMR or 2D NMR, a higher concentration may be necessary.

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR.

Data Acquisition: A Workflow

The following workflow outlines a systematic approach to acquiring a comprehensive NMR dataset for a novel pyrazole compound.

Caption: A typical workflow for the comprehensive NMR analysis of a pyrazole derivative.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex pyrazole derivatives with multiple substituents, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR spectroscopy provides the necessary tools to resolve overlapping signals and definitively establish the molecular structure.

COSY (Correlation Spectroscopy)

The COSY experiment is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying connected spin systems within the molecule, such as the protons on a substituted alkyl chain or an aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a heteronuclear correlation technique that maps protons to their directly attached carbons (¹JCH). Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This powerful experiment allows for the direct assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is another heteronuclear correlation technique that reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is arguably the most crucial experiment for piecing together the complete carbon skeleton of a molecule. By observing correlations from a proton to carbons two and three bonds away, one can connect different spin systems and unambiguously determine the placement of substituents on the pyrazole ring. For instance, the H4 proton will show correlations to both the C3 and C5 carbons, aiding in their assignment.[3]

Data Interpretation: A Practical Guide

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shift ranges for the pyrazole ring and common substituents. These values should be used as a starting point for spectral analysis.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H3/H5 | ~7.6 (unsubstituted) | ~134-135 (unsubstituted) | Chemical shifts are highly sensitive to substituents and tautomerism.[5][7] |

| H4 | ~6.3-6.4 | ~105 | Generally less affected by substituents at C3/C5. |

| N-H | Highly variable (often broad or not observed) | - | Dependent on solvent, concentration, and temperature.[3] |

J-Coupling Constants

Spin-spin coupling constants (J-values) provide valuable information about the connectivity and stereochemistry of a molecule. For the pyrazole ring, the following typical coupling constants are observed:

-

³J(H3, H4) ≈ 1.5-2.5 Hz

-

³J(H4, H5) ≈ 2.0-3.0 Hz

-

⁴J(H3, H5) ≈ 0.5-1.0 Hz

These small coupling constants are characteristic of five-membered aromatic heterocycles.

Case Study: Structure Elucidation of a Substituted Pyrazole

To illustrate the power of this integrated NMR approach, let's consider the hypothetical example of 3-methyl-5-phenyl-1H-pyrazole.

Step 1: ¹H and ¹³C NMR

The ¹H NMR would show a singlet for the methyl group, a singlet for the H4 proton, and multiplets for the phenyl group protons. The ¹³C NMR would show corresponding signals for the methyl, C4, and phenyl carbons. The signals for C3 and C5 would likely be broadened due to tautomerism.

Step 2: Low-Temperature NMR

Cooling the sample would slow the tautomeric exchange, resulting in two sets of signals for the two tautomers (3-methyl-5-phenyl and 5-methyl-3-phenyl). Integration of these signals would reveal the equilibrium ratio.

Step 3: 2D NMR Analysis

-

HSQC: Would correlate the H4 proton to the C4 carbon and the methyl protons to the methyl carbon.

-

HMBC: This would be the key experiment.

-

The methyl protons would show a correlation to C3 and C4 in the 3-methyl tautomer.

-

The H4 proton would show correlations to C3 and C5 in both tautomers.

-

The ortho-protons of the phenyl group would show a correlation to C5 in the 3-methyl-5-phenyl tautomer.

-

This combination of experiments would allow for the unambiguous assignment of all proton and carbon signals and the determination of the major tautomer in solution.

Conclusion

¹H and ¹³C NMR spectroscopy, especially when augmented with 2D techniques, provides an unparalleled level of detail for the structural analysis of pyrazole compounds. A systematic approach, beginning with 1D NMR and progressing to advanced 2D experiments, allows for the complete and unambiguous elucidation of even complex pyrazole derivatives. Understanding the fundamental principles of chemical shifts, coupling constants, and the dynamic nature of tautomerism is essential for accurate spectral interpretation. The methodologies and insights presented in this guide are intended to empower researchers in their efforts to synthesize and characterize novel pyrazole-based molecules for a wide range of applications.

References

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- Reis, R. L., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4615.

- Claramunt, R. M., Lopez, C., Elguero, J., & Begtrup, M. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- Aguilar-Parrilla, F., Cativiela, C., Elguero, J., & Jagerovic, N. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 31(10), 913-920.

- Holzer, W., & Kautsch, C. (2007). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 12(8), 1845-1858.

-

SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Elguero, J., & Yranzo, G. I. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 27(15), 4997.

-

ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]

- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 489-491.

- Alajarin, R., Bonillo, B., de la Torre, M., & Elguero, J. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 834-845.

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.. Retrieved from [Link]

- Abboud, J. L. M., Boyer, G., Claramunt, R. M., & Elguero, J. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(9-10), 1303-1309.

-

ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

Reddit. 1H NMR of pyrazole. Retrieved from [Link]

- Wozniak, K., & Cyrański, M. K. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(25), 17658-17671.

-

Scite. Substituent effects on the15N NMR Parameters of Azoles. Retrieved from [Link]

- Abood, N. A., & Al-Janabi, A. S. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of Basrah Researches (Sciences), 39(2), 1-10.

- Provasi, P. F., Aucar, G. A., & Lazzeretti, P. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 803-807.

- Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Citek, C., & Mindiola, D. J. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 37(15), 2581-2589.

- Jackowski, K., & Jaszuński, M. (2017). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Journal of Molecular Structure, 1146, 747-754.

- Krasavin, M., & Malkov, A. V. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6617.

-

Weizmann Institute of Science. V J-Coupling. Retrieved from [Link]

- Rattan, S. S., & Taneja, P. (2014). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 6(5), 272-276.

- Reddy, B. V. S., & Reddy, L. R. (2015). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Tetrahedron Letters, 56(38), 5309-5312.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

Sources

- 1. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Evolving Landscape of Pyrazole Carboxylates: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Introduction: The Pyrazole Carboxylate Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous commercial drugs and agrochemicals.[1][2][3] The incorporation of a carboxylate or carboxamide functionality onto this core structure gives rise to pyrazole carboxylates and their derivatives, a class of compounds exhibiting an impressively broad spectrum of biological activities.[4] This versatility stems from the pyrazole's ability to act as a stable, aromatic scaffold that can be readily functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with various biological targets.[2] This technical guide provides an in-depth exploration of the significant biological activities of pyrazole carboxylates, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Antimicrobial and Antifungal Activities: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole carboxylates have emerged as a promising class of compounds in this arena, demonstrating significant activity against a range of bacteria and fungi.[5][6][7]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial and antifungal effects of pyrazole carboxylates are often attributed to their ability to interfere with essential cellular processes in pathogens. For instance, some derivatives have been shown to inhibit mycelial growth in plant pathogenic fungi.[5] Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrazole ring and the aromatic moieties are crucial for activity. For example, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance antifungal efficacy.[7]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Mycelium Growth Inhibition Assay)

A common method to evaluate the antifungal potential of pyrazole carboxylates is the mycelium growth inhibition assay.[8]

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the growth of a specific fungal strain.

Materials:

-

Test pyrazole carboxylate derivatives

-

Target fungal strains (e.g., Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani)[8]

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Solvent for dissolving compounds (e.g., DMSO)

-

Incubator

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the agar.

-

Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

-

Incorporation of Compounds: Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Also, prepare a solvent control (containing only the solvent) and a negative control (no compound or solvent).

-

Plating: Pour the PDA-compound mixtures into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a specified period (e.g., 48-96 hours), or until the mycelium in the control plate has reached a significant diameter.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

-

EC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the half-maximal effective concentration (EC50).

Anticancer Activity: Targeting Key Pathways in Oncology

The development of targeted cancer therapies has revolutionized oncology, and pyrazole carboxylates have demonstrated significant potential as anticancer agents by modulating various signaling pathways and enzymes involved in cell proliferation and survival.[9][10][11]

Mechanisms of Action in Cancer

Pyrazole carboxylates exert their anticancer effects through diverse mechanisms, including:

-

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling.[12][13] Many pyrazole derivatives have been developed as inhibitors of kinases such as Aurora kinases A and B, which are critical for cell division.[9] The pyrazole scaffold serves as a privileged structure for designing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[13][14]

-

Enzyme Inhibition: Beyond kinases, pyrazole carboxylates can inhibit other enzymes vital for cancer cell survival. For example, derivatives have been developed as inhibitors of DNA 6mA demethylase ALKBH1 and telomerase, both of which are implicated in cancer progression.[15][16]

-